molecular formula C8H8BrN3S B13294939 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine

1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B13294939
M. Wt: 258.14 g/mol
InChI Key: MXPNGCSADACJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine is a chemical compound that features a bromothiophene moiety linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Thiophenes: Products with various functional groups replacing the bromine atom.

    Sulfoxides and Sulfones: Oxidation products of the thiophene ring.

    Reduced Pyrazoles: Products with modified pyrazole rings.

Scientific Research Applications

1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of a bromothiophene moiety and a pyrazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C8H8BrN3S/c9-6-1-8(13-5-6)4-12-3-7(10)2-11-12/h1-3,5H,4,10H2

InChI Key

MXPNGCSADACJCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CN2C=C(C=N2)N

Origin of Product

United States

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